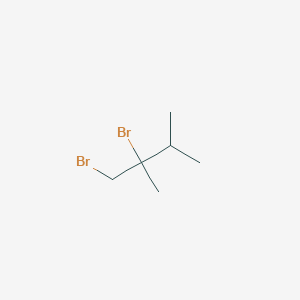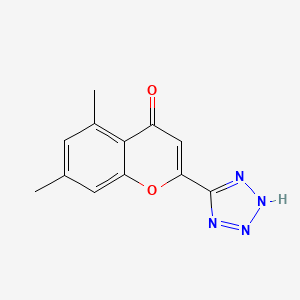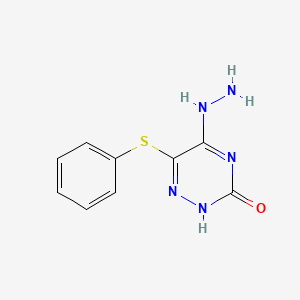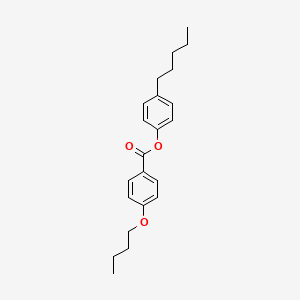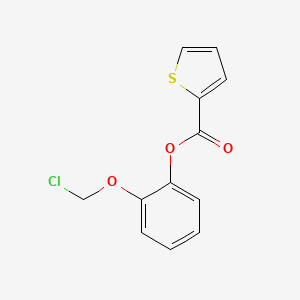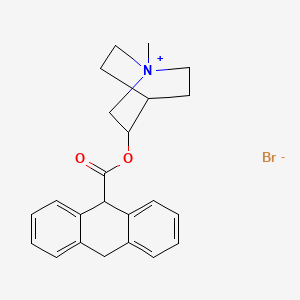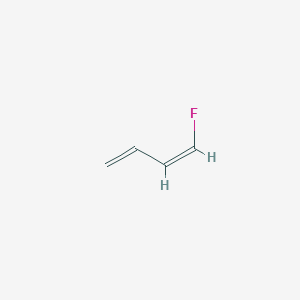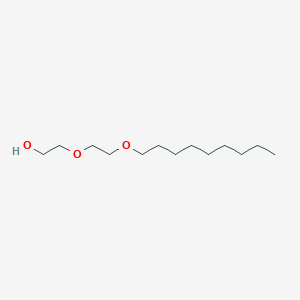
2-methyl-N,N-bis(2-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N,N-bis(2-methylphenyl)aniline is an organic compound with the molecular formula C21H23N. It is a derivative of aniline, where the nitrogen atom is bonded to two 2-methylphenyl groups and one 2-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(2-methylphenyl)aniline typically involves the reaction of aniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
C6H5NH2+2C6H4(CH3)Cl→C6H4(CH3)N(C6H4(CH3))2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N,N-bis(2-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-methyl-N,N-bis(2-methylphenyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-N,N-bis(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The exact mechanism of action may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-methylaniline: Aniline derivative with a single methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Aniline derivative with two methyl groups attached to the nitrogen atom.
N,N-bis(2-hydroxyethyl)aniline: Aniline derivative with two hydroxyethyl groups attached to the nitrogen atom.
Uniqueness
2-methyl-N,N-bis(2-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 2-methylphenyl groups and one 2-methyl group on the nitrogen atom enhances its stability and reactivity compared to other aniline derivatives.
Propiedades
Número CAS |
28604-77-5 |
|---|---|
Fórmula molecular |
C21H21N |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-methyl-N,N-bis(2-methylphenyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Clave InChI |
KXJIIWGGVZEGBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


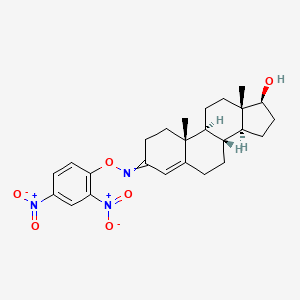
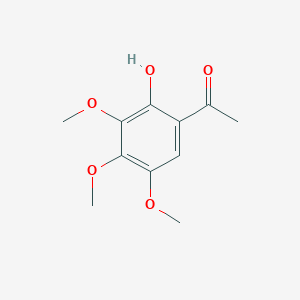
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

